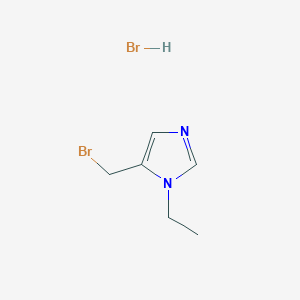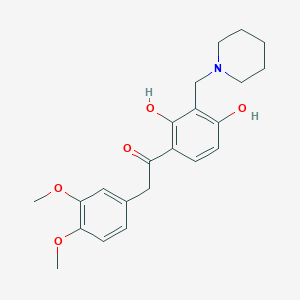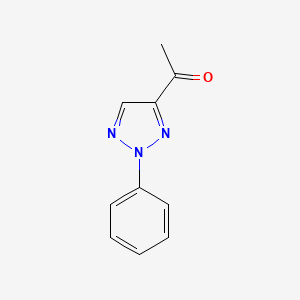
2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride” is a chemical compound with the CAS Number: 2567502-34-3 . It is typically stored at a temperature of 4°C and comes in the form of a powder .
Synthesis Analysis
A convenient and affordable synthetic pathway for obtaining new α-aminoamidines starting from aminonitriles is proposed . The α-aminoamidines obtained can be applied as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks .Molecular Structure Analysis
The molecular formula of this compound is C8H15Cl2N3. The InChI code is 1S/C9H14N2.ClH/c1-7-4-5-11-8 (6-7)9 (2,3)10;/h4-6H,10H2,1-3H3;1H .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 224.13. It is a white solid with a melting point of 186–187°C .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Quantum Mechanical Calculations
- DFT and Molecular Docking Studies : A study by Aayisha et al. (2019) explored the molecular structure of a closely related compound, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, using both experimental (FT-IR, FT-Raman, and NMR) and theoretical (DFT) techniques. This research highlights the compound's potential as an alpha-2-imidazoline receptor agonist with antihypertensive properties (Aayisha et al., 2019).
Crystal and Molecular Structures
- Crystal Structure Analysis : Odell et al. (2007) conducted a study on the crystal structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and benzyl-(4-chloro-6-methylpyrimidin-2-yl)amine, revealing insights into conformational differences and hydrogen-bonding interactions (Odell et al., 2007).
Synthesis and Fragmentation Studies
- Synthesis and Electrospray Ionization : Erkin et al. (2015) studied the synthesis of 4-aryloxy-6-methylpyrimidin-2-amines, examining their main fragmentation pathway under positive electrospray ionization (Erkin et al., 2015).
Non-Covalent Interactions and Quantum Chemical Calculations
- Investigation of Non-Covalent Interactions : A study by Zhang et al. (2018) focused on 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas, employing methods like RDG function and Hirshfeld surfaces to analyze intramolecular non-covalent interactions (Zhang et al., 2018).
Antibacterial Properties
- Synthesis and Antibacterial Evaluation : Research by Etemadi et al. (2016) examined a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a] Pyrimidines, assessing their potential as antibacterial agents (Etemadi et al., 2016).
Antituberculous Effect
- Antituberculous Activity : A study by Erkin and Krutikov (2007) explored the antituberculous effect of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines, emphasizing the importance of the deacetylation process in these compounds (Erkin & Krutikov, 2007).
Safety and Hazards
The compound has been classified under GHS07 and carries a warning signal . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-(4-methylpyrimidin-2-yl)propan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-6-4-5-10-7(11-6)8(2,3)9;;/h4-5H,9H2,1-3H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGECBJUQEXSDAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(C)(C)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl (2E)-3-[3,5-bis(trifluoromethyl)phenyl]-3-[(2-{[(1E)-1-[3,5-bis(trifluoromethyl)phenyl]-3-ethoxy-3-oxoprop-1-en-1-yl]amino}ethyl)amino]prop-2-enoate](/img/structure/B2377877.png)


![2-[1-(3-Methylimidazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2377883.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2377887.png)
![N-[2-(pyridin-2-yl)ethyl]cyclobutanamine](/img/structure/B2377888.png)

![Methyl 2-(2,5-dichlorothiophene-3-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2377890.png)
![1-(4-Butoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2377891.png)
![9-benzyl-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2377893.png)
![3-(3-Chlorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one](/img/structure/B2377895.png)

